molecular formula C17H13ClN2O4 B2921689 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide CAS No. 330201-70-2

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B2921689
CAS No.: 330201-70-2
M. Wt: 344.75
InChI Key: UJFXWAXQVQFGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS: 2306-99-2) is an acetamide derivative featuring a 1,3-dioxoisoindole core. Its molecular formula is C₁₁H₁₀ClN₂O₃, with a molecular weight of 218.21 g/mol and a polar surface area (PSA) of 66.48 Ų . The structure includes a 2-methyl group on the isoindole nitrogen and a 4-chlorophenoxy substituent on the acetamide side chain. This combination of electron-withdrawing (chlorine) and steric (methyl) groups may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXWAXQVQFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated acetic acid derivative.

    Formation of the Isoindoline-1,3-dione Intermediate: The isoindoline-1,3-dione moiety can be synthesized through the cyclization of a phthalic anhydride derivative with an amine.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the isoindoline-1,3-dione intermediate under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.

    Substitution: The chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Substituent Variations on the Isoindole Nitrogen

Compound Name Substituent on Isoindole N Key Structural Features Yield (%) PSA (Ų)
Target Compound 2-Methyl 4-Chlorophenoxy, methyl group - 66.48
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(hydroxyethoxy)phenyl]acetamide (13b) Benzyl Benzyl group, hydroxyethoxy chain 44 ~66
2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}acetamide (8d) 4-Fluorophenylmethyl Fluorophenylmethyl, benzyloxy-pentyloxy chain 58 ~70
2-Chloro-N-(2-methyl-1,3-dioxo-isoindol-5-yl)acetamide () 2-Methyl Chloro substituent (no phenoxy) - ~65

Key Observations :

  • The methyl group on the isoindole nitrogen (target compound) minimizes steric hindrance compared to bulkier benzyl or fluorophenylmethyl groups in analogues .

Acetamide Side Chain Modifications

Compound Name Side Chain Structure Chain Length/Functional Group Molecular Weight (g/mol)
Target Compound 4-Chlorophenoxy Aromatic, chloro-substituted 218.21
N-(2-Benzyl-isoindol-5-yl)-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (13e) 5-Hydroxypentyloxy Aliphatic, hydroxyl-terminated 437.47
2-{4-[(8-Hydroxyoctyl)oxy]phenyl}-N-{2-[(4-fluorophenyl)methyl]-isoindol-5-yl}acetamide (13o) 8-Hydroxyoctyloxy Longer chain, hydroxyl 491.52
2-[(4-Chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-isoindol-5-yl)acetamide () Chlorobenzylthio Sulfur-containing 409.88

Key Observations :

  • The 4-chlorophenoxy group in the target compound provides a rigid aromatic structure, contrasting with flexible aliphatic chains (e.g., 13e, 13o) that may enhance solubility .

Key Observations :

  • Higher yields (e.g., 72% for 12k) correlate with optimized hydrogenation and purification steps .
  • The target compound’s synthesis may mirror methods for analogues, but yields are unspecified in the evidence .

Physicochemical and Pharmacological Implications

Polarity and Bioavailability

  • The target compound’s PSA of 66.48 Ų suggests moderate polarity, comparable to analogues (e.g., 13b: ~66 Ų). This aligns with Rule of Five guidelines for oral bioavailability .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Structure

  • IUPAC Name : 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • Molecular Formula : C13H14ClN3O4
  • Molecular Weight : 311.72 g/mol

Structural Representation

The compound features a chlorophenoxy group attached to an acetamide moiety, which is further linked to a dioxoisoindole structure. This unique configuration is believed to contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that related chlorophenoxy compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The proposed mechanism of action includes the inhibition of key enzymes involved in cellular metabolism and signaling pathways. For example, the compound may interfere with the activity of protein kinases or transcription factors that are essential for cancer cell growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of protein kinases and transcription factors

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. Preliminary toxicity studies suggest a moderate safety margin; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Activation of intermediates using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
  • Step 3 : Purification via liquid-liquid extraction, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
    Key reagents include chloroacetylated intermediates and potassium carbonate in DMF for nucleophilic substitution .

Q. How is spectroscopic characterization performed for this compound?

  • ¹H/¹³C NMR : Recorded in DMSO-d₆ or CDCl₃ (300–400 MHz) to identify protons (e.g., aromatic H at δ 6.9–7.5 ppm, -OCH₃ at δ 3.8 ppm) and carbons .
  • IR Spectroscopy : Detects functional groups like amide C=O (1667 cm⁻¹) and aromatic C-Cl (611 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Q. What analytical techniques validate purity and elemental composition?

  • Elemental Analysis (EA) : Measures C, H, N content (e.g., EA discrepancies may indicate incomplete reactions or impurities; see where calculated N% = 9.79 vs. found 6.57).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to address discrepancies in elemental analysis?

Discrepancies in EA (e.g., nitrogen content ) may arise from:

  • Incomplete coupling : Increase reaction time or reagent stoichiometry (e.g., TBTU from 1.5 to 2.0 equivalents).
  • Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification : Employ column chromatography (silica gel, gradient elution) instead of simple precipitation .
    Advanced monitoring tools like LC-MS can track intermediate stability .

Q. What methodologies confirm the 3D molecular structure of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., from ethanol/DCM mixtures) and resolves bond lengths/angles (e.g., C=O at 1.21 Å, Cl-C aromatic at 1.73 Å) .
  • Density Functional Theory (DFT) : Computationally validates experimental XRD data by optimizing molecular geometry and comparing theoretical/experimental bond parameters .

Q. How do solvent and coupling agent choices impact synthesis efficiency?

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics, while DCM is ideal for coupling reactions due to low nucleophilicity .
  • Coupling Agents : TBTU offers higher efficiency than carbodiimides (e.g., DCC) in amide bond formation, reducing racemization risks .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to decouple signals (e.g., distinguishing isoindole vs. acetamide protons) .
  • Mass Spectral Ambiguity : Employ high-resolution MS (HRMS) to differentiate isobaric fragments (e.g., m/z 430.2 vs. 430.1) .

Methodological Considerations

Q. How is reaction progress monitored in real time?

  • TLC : Spot aliquots on silica plates; visualize under UV (254 nm) or iodine vapor .
  • In-situ IR : Track carbonyl peak (1667 cm⁻¹) disappearance to confirm completion .

Q. What computational tools assist in reaction design?

  • Reaction Path Search Algorithms : Quantum chemical methods (e.g., Gaussian) model transition states and activation energies .
  • PubChem Data : Validate physicochemical properties (e.g., logP, solubility) for solubility optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.